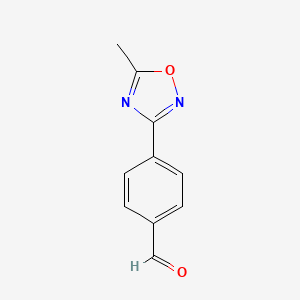

4-Aminophenyl b-D-thiogalactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenyl b-D-Thiogalactopyranoside is a research chemical used in the synthetic preparation of calcium phosphate nanoparticles as novel non-viral vectors for targeted gene delivery . It is also used as a resin during the purification of LacZ fusion protein for determination of protein concentration using affinity chromatography .

Molecular Structure Analysis

The molecular formula of 4-Aminophenyl b-D-Thiogalactopyranoside is C12H17NO5S . The molecular weight is 287.33 .Physical And Chemical Properties Analysis

4-Aminophenyl b-D-Thiogalactopyranoside appears as a powder and is solid in its physical state . It should be stored at 4°C .Aplicaciones Científicas De Investigación

Application in Protein Purification

- Summary of the Application : 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B, often referred to as APTG-Agarose, is used as a resin during the purification of LacZ fusion protein . This process is part of a larger field known as affinity chromatography, which is a method of separating biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid.

- Methods of Application or Experimental Procedures : The APTG-Agarose 4B resin is used during the purification process. The LacZ fusion protein, which needs to be purified, is passed through the resin. The resin has been designed to bind specifically to the LacZ fusion protein, allowing other proteins to be washed away. Once the unwanted proteins have been removed, the LacZ fusion protein can be eluted from the resin .

Application in Neurotoxin Preparation

- Summary of the Application : 4-Aminophenyl β-D-thiogalactopyranoside is used in the preparation and characterisation of homogeneous neurotoxins . It acts as an irreversible haemagglutinin inhibitor .

- Methods of Application or Experimental Procedures : The compound is coupled to CH-Sepharose 4B . The extent of coupling is determined by the Azss of the reaction mixture supernatant .

Application in Preparation of Homogeneous Neurotoxin Type A

- Summary of the Application : 4-Aminophenyl β-D-thiogalactopyranoside is used in the preparation and characterisation of homogeneous neurotoxin type A from Clostridium botulinum . It acts as an irreversible haemagglutinin inhibitor .

- Methods of Application or Experimental Procedures : The compound is coupled to CH-Sepharose 4B . The extent of coupling is determined by the Azss of the reaction mixture supernatant .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428574 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

29558-05-2 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

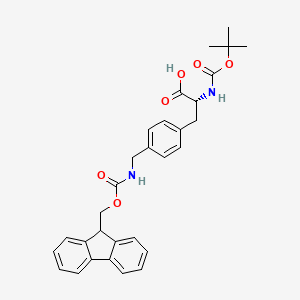

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)